2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
The compound “2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . A convergent multicomponent synthesis, spectral analysis, molecular modelling and docking studies of novel 2H-pyrido[1,2-a]pyrimidine-2, 4(3H)-dione derivatives as potential anti-cervical cancer agents have been reported . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of two aryl moieties on the adjacent positions 2 and 3 in imidazo[1,2-a]pyrimidine analogs selectively improved the inhibitory effects of the target derivatives against COX-2 activity .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Scientific Research Applications
Organometallic Chemistry
- The study of dimethylindium-pyridine-2-carbaldehyde oximates provides insights into their crystal and molecular structures. These compounds feature a dimeric structure with a central 6-membered InONInON ring, showcasing the intricacies of organometallic chemistry (Shearer, Twiss, & Wade, 1980).
Materials Science
- Cholesteryl derivatives of pyrimidine-carbaldehydes, with oxyethylene spacers, have been synthesized to study their self-assembly and gelation properties. This research is pivotal in understanding the formation of mesogenic structures and their potential applications in materials science (Datta & Bhattacharya, 2015).
Catalysis
- Pyridodipyrimidines, resembling NAD-type redox catalysts, have been synthesized for the autorecycling oxidation of alcohols. This study opens avenues for exploring catalytic processes in organic synthesis (Yoneda, Yamato, & Ono, 1981).
Pharmaceutical Chemistry
- Research on pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and quinolino[2,3-d]pyrimidines, suggests their potential as precursors for antitumor and antiviral drugs. This highlights the significance of pyrimidine-carbaldehyde compounds in the development of new pharmaceuticals (El-Ahl, Bialy, & Ismail, 2001).
Future Directions
The future directions in the research of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(3,5-dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-12(2)9-14(8-11)19-16-15(10-22)18(23)21-6-4-5-13(3)17(21)20-16/h4-10,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUVZHSUTKJLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
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